8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a purine moiety, which is a key component of many biological molecules such as DNA and RNA. The presence of the methoxy and amino groups suggest that it could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring and various substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it could participate in a variety of chemical reactions. The amino and methoxy groups could act as nucleophiles in substitution reactions, and the purine ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A comprehensive study by Zagórska et al. (2009) explored the synthesis of a series of derivatives similar to the mentioned compound, revealing their potent ligand activity towards the 5-HT(1A) receptor. The derivatives exhibited anxiolytic-like activity in preclinical mouse models, with some behaving like antidepressants in forced swimming tests. These findings suggest potential applications in developing new therapeutics for anxiety and depression (Zagórska et al., 2009).
Molecular Studies and Structure-Activity Relationships
Further molecular studies and structure-activity relationship analyses by the same group in 2015 identified compounds within this class exhibiting affinity for serotoninergic and dopaminergic receptors. Docking studies highlighted the importance of substituents for receptor affinity and selectivity, laying a foundation for the development of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Versatile Reagent for Regioselective Synthesis
Ostrovskyi et al. (2011) discussed a reagent facilitating the synthesis of purine derivatives, emphasizing the role of such compounds as pharmacophores in drug design. This underscores the compound's significance in medicinal chemistry and its potential in the development of new therapeutic agents (Ostrovskyi et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[2-(2-methoxy-5-methylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-5-6-14(28-4)13(9-11)20-7-8-24-12(2)10-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEBHPYENGKIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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